1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-

Catalog No.
S727299
CAS No.
1172134-12-1
M.F
C18H25NO3
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)...

CAS Number

1172134-12-1

Product Name

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-

IUPAC Name

3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H25NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,15-16,20H,6-9H2,1-3H3,(H,19,21)

InChI Key

HPQGJNTUXNUIDL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2C(C3(CCC(CC3)OC)NC2=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C(C3(CCC(CC3)OC)NC2=O)O

The exact mass of the compound 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- (commonly known as spirotetramat-mono-hydroxy or B-mono) is a critical terminal metabolite of the tetramic acid insecticide spirotetramat. In agrochemical residue analysis, it serves as an indispensable analytical reference standard. Because spirotetramat is rapidly metabolized in plant matrices into four primary degradation products, regulatory agencies such as EFSA and JMPR define the total dietary residue burden as the sum of the parent compound and its major metabolites. Consequently, high-purity spirotetramat-mono-hydroxy is required for accurate calibration, recovery validation, and quantitative LC-MS/MS monitoring in food safety and environmental testing laboratories [1].

Research Fit

Unique MRM transition enables interference-free detection in multi-metabolite panels
Chromatographically resolved from other spirotetramat metabolites
Required analyte under EPA 40 CFR §180.641 combined residue definition

In quantitative pesticide residue analysis, generic substitution or reliance solely on the parent spirotetramat standard is analytically invalid. Each metabolite possesses distinct molecular weights, polarities, and chromatographic retention times. Specifically, spirotetramat-mono-hydroxy (MW 303.40 g/mol) cannot be substituted by the primary metabolite spirotetramat-enol (MW 301.4 g/mol) or the parent compound (MW 373.4 g/mol) because they require completely different Multiple Reaction Monitoring (MRM) transitions in mass spectrometry. Failure to procure the exact spirotetramat-mono-hydroxy standard results in the inability to quantify its specific mass transitions (e.g., m/z 304.1 → 254.1), leading to non-compliance with statutory Maximum Residue Limit (MRL) enforcement protocols that mandate total residue summation [1].

Substitution Risk

MRM transition mismatch
Substituting with parent spirotetramat or enol leads to misidentification due to distinct precursor→product ion transitions.
Retention time and recovery divergence
Different chromatographic retention and matrix-specific recovery profiles cause quantitative bias in residue analysis.
Regulatory non-compliance
Omission violates EPA tolerance definition, invalidating data for U.S. market access.

Specific MRM Transitions

To accurately quantify the spirotetramat residue complex, laboratories must differentiate the mono-hydroxy metabolite from the enol metabolite and the parent compound. Spirotetramat-mono-hydroxy produces a specific protonated precursor ion [M+H]+ at m/z 304.1, with primary and secondary product ions at m/z 254.1 and m/z 211.0, respectively. In contrast, the primary metabolite spirotetramat-enol yields a precursor ion at m/z 302.4. This 2 Da mass difference, combined with distinct fragmentation patterns, absolutely requires the procurement of the authentic mono-hydroxy standard to establish accurate calibration curves and prevent false negatives in complex food matrices [1].

Evidence DimensionLC-MS/MS Precursor Ion [M+H]+
Target Compound Datam/z 304.1 (Spirotetramat-mono-hydroxy)
Comparator Or Baselinem/z 302.4 (Spirotetramat-enol)
Quantified Difference+2.0 m/z shift preventing cross-quantification
ConditionsPositive electrospray ionization (ESI+) tandem mass spectrometry

Procuring the exact standard is mandatory to configure the specific MRM channels required to detect this metabolite without isobaric interference.

Unique MRM Transition
Head-to-head
304.1→254.1 vs B-enol 302.1→216.0
Enables interference-free quantification in multi-residue panels.
CE 23 eV; declustering potential 96 V.

QuEChERS Recovery Performance

For routine food safety testing, an analytical standard must demonstrate reliable recovery during sample extraction. In validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols applied to citrus matrices, spirotetramat-mono-hydroxy exhibits highly reproducible recovery rates of 76.44% to 100.78% with relative standard deviations (RSD) below 12.32%. This performance closely mirrors the parent spirotetramat (73.33–107.91%), ensuring that the mono-hydroxy metabolite can be co-extracted and multiplexed in the same analytical run without requiring a separate, costly sample preparation workflow [1].

Evidence DimensionQuEChERS Extraction Recovery Rate
Target Compound Data76.44% – 100.78% (RSD < 12.32%)
Comparator Or Baseline73.33% – 107.91% (Parent spirotetramat)
Quantified DifferenceComparable recovery within accepted analytical limits (70-120%)
ConditionsAcetonitrile extraction with primary secondary amine (PSA) and octadecylsilane (C18) purification in citrus matrices

High and consistent recovery rates prove that this standard integrates seamlessly into standard multi-residue extraction workflows, minimizing laboratory overhead.

Retention Time
Head-to-head
2.50 min vs B-enol 2.55 min
Ensures baseline-resolved peak assignment during method validation.
ΔRT = −0.05 min; UPLC conditions.

Total Residue Definition Compliance

Regulatory frameworks (such as EFSA and JMPR) define the dietary risk assessment residue for spirotetramat as the sum of the parent compound and four metabolites, including the mono-hydroxy derivative. Field dissipation studies demonstrate that while the parent compound degrades rapidly (half-life of 2.3–8.5 days in citrus), terminal residues accumulate as metabolites. Omitting the spirotetramat-mono-hydroxy standard from the calibration suite leads to a systemic underreporting of the total residue burden, directly violating MRL compliance protocols and risking false-negative regulatory reporting [1].

Evidence DimensionRegulatory Total Residue Calculation
Target Compound DataMandatory inclusion of B-mono concentration
Comparator Or BaselineParent-only quantification
Quantified DifferenceParent-only measurement underestimates total residue by excluding the terminal metabolite fraction
ConditionsField dissipation and terminal residue monitoring in agricultural crops

Food safety laboratories must procure this standard to legally certify agricultural exports and domestic produce against statutory MRLs.

Trace Metabolite Level
Reported
0.008 mg/kg vs Enol 1.952 mg/kg
Requires high-purity standard for trace-level calibration (244× lower).
Basil matrix, day 0; QuEChERS LC-MS/MS.
EPA Tolerance Regulation
Context-dependent
Listed in §180.641 vs All 5 metabolites required
Non-optional standard for U.S. market compliance testing.
20+ commodity groups; effective July 9, 2008.
Matrix Recovery Range
Reported
76.44–100.78% vs Enol 75.93–114.85%
Narrower recovery range indicates lower matrix enhancement for mono-hydroxy.
Citrus/peel/pulp/soil; SANTE 70–120%.
Metabolite Ratio in Honeydew
Head-to-head
S-mono 1.44 vs S-enol 69.30
Diagnostic marker for non-glycosylation detoxification pathway.
Aphid honeydew; UHPLC-MS/MS.

MRL Enforcement Testing

Spirotetramat-mono-hydroxy is primarily procured by certified analytical laboratories to construct calibration curves for LC-MS/MS. Because regulatory agencies require the summation of spirotetramat and its four major metabolites, this standard is essential for calculating the total residue in exported and imported agricultural commodities to ensure compliance with international Maximum Residue Limits (MRLs) [1].

QuEChERS Method Validation

When developing or optimizing new QuEChERS sample preparation protocols for complex matrices, method developers use this standard to calculate recovery rates and matrix effects. Its proven recovery range (76–100%) makes it a reliable benchmark for validating the extraction efficiency of polar and semi-polar pesticide metabolites [2].

Environmental Fate Studies

Agrochemical researchers and environmental toxicologists utilize this standard to track the half-life and degradation pathways of spirotetramat in soil and plant tissues. By quantifying the appearance and subsequent decay of the mono-hydroxy metabolite over time, researchers can model the environmental persistence and terminal residue profiles required for pesticide registration and re-evaluation dossiers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
EPA residue compliance testing
Inclusion in 40 CFR §180.641 residue definition
MRM transition specificity & retention time match
Insecticide resistance mechanism studies
S-mono:S-keto ratio as detox pathway marker
Differentiation of hydroxylation vs glycosylation routes
Minor crop method validation
Trace-level calibration capability
Matrix-specific recovery within SANTE 70–120%
Environmental dissipation studies
Distinct persistence profile vs enol metabolite
Accurate total toxicological burden calculation

XLogP3

2.1

UNII

V2TN413993

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1172134-12-1

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